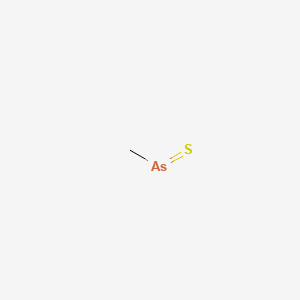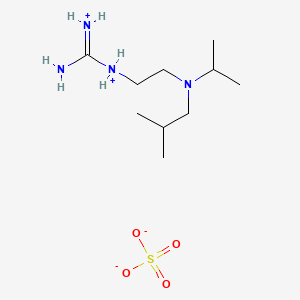
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) is a heterocyclic compound that belongs to the pyrazinone family Pyrazinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) typically involves the use of acyclic building blocks. One common method is the cyclization of α-amino acid-derived units. This process often requires specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) include other pyrazinone derivatives and nitrogen-containing heterocycles such as pyrazoles and imidazoles .
Uniqueness
What sets 2(1H)-Pyrazinone,5,6-dihydro-1,3,5,5-tetramethyl-(9ci) apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1,3,3,5-tetramethyl-2H-pyrazin-6-one |
InChI |
InChI=1S/C8H14N2O/c1-6-7(11)10(4)5-8(2,3)9-6/h5H2,1-4H3 |
InChI Key |
SHUKIJFGXBAYKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CN(C1=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]-2H-indole;chloride](/img/structure/B13780301.png)


